molecular formula C18H20N2O B5973689 1-(4-methylphenyl)-3-[(4-methylphenyl)amino]-2-pyrrolidinone

1-(4-methylphenyl)-3-[(4-methylphenyl)amino]-2-pyrrolidinone

Cat. No. B5973689
M. Wt: 280.4 g/mol
InChI Key: KISMJAIHYZLILI-UHFFFAOYSA-N
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Description

1-(4-methylphenyl)-3-[(4-methylphenyl)amino]-2-pyrrolidinone, also known as MPA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. MPA belongs to the class of compounds known as pyrrolidinones and has been found to have a wide range of biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of 1-(4-methylphenyl)-3-[(4-methylphenyl)amino]-2-pyrrolidinone is not fully understood, but it is believed to act as a dopamine and norepinephrine reuptake inhibitor, as well as a modulator of GABA receptors. These effects are thought to be responsible for the wide range of biochemical and physiological effects of 1-(4-methylphenyl)-3-[(4-methylphenyl)amino]-2-pyrrolidinone.
Biochemical and Physiological Effects:
1-(4-methylphenyl)-3-[(4-methylphenyl)amino]-2-pyrrolidinone has been found to have a wide range of biochemical and physiological effects, including increased locomotor activity, increased heart rate, and increased blood pressure. It has also been found to have anxiogenic effects, as well as effects on cognitive function.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-(4-methylphenyl)-3-[(4-methylphenyl)amino]-2-pyrrolidinone in lab experiments is its ability to modulate the activity of GABA receptors, which are involved in a wide range of physiological processes. However, one of the limitations of using 1-(4-methylphenyl)-3-[(4-methylphenyl)amino]-2-pyrrolidinone in lab experiments is the potential for side effects, such as increased heart rate and blood pressure.

Future Directions

There are several future directions for research on 1-(4-methylphenyl)-3-[(4-methylphenyl)amino]-2-pyrrolidinone, including its potential applications in the treatment of neurological disorders such as Parkinson's disease and schizophrenia. Additionally, further research is needed to fully understand the mechanism of action of 1-(4-methylphenyl)-3-[(4-methylphenyl)amino]-2-pyrrolidinone, as well as its potential for abuse and addiction.
In conclusion, 1-(4-methylphenyl)-3-[(4-methylphenyl)amino]-2-pyrrolidinone, or 1-(4-methylphenyl)-3-[(4-methylphenyl)amino]-2-pyrrolidinone, is a synthetic compound that has been extensively studied for its potential applications in scientific research. It has a wide range of biochemical and physiological effects, including the modulation of GABA receptors and the inhibition of dopamine and norepinephrine reuptake. While there are limitations to using 1-(4-methylphenyl)-3-[(4-methylphenyl)amino]-2-pyrrolidinone in lab experiments, such as potential side effects, there are also many future directions for research on this compound.

Synthesis Methods

1-(4-methylphenyl)-3-[(4-methylphenyl)amino]-2-pyrrolidinone can be synthesized through a variety of methods, including the reaction of 4-methylbenzaldehyde with 4-methylaniline and 2-pyrrolidinone in the presence of a catalyst. This reaction produces 1-(4-methylphenyl)-3-[(4-methylphenyl)amino]-2-pyrrolidinone as a white crystalline powder, which can be purified through recrystallization.

Scientific Research Applications

1-(4-methylphenyl)-3-[(4-methylphenyl)amino]-2-pyrrolidinone has been extensively studied for its potential applications in scientific research. It has been found to have a wide range of biochemical and physiological effects, including the inhibition of the reuptake of dopamine and norepinephrine, as well as the modulation of the activity of GABA receptors.

properties

IUPAC Name

3-(4-methylanilino)-1-(4-methylphenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O/c1-13-3-7-15(8-4-13)19-17-11-12-20(18(17)21)16-9-5-14(2)6-10-16/h3-10,17,19H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KISMJAIHYZLILI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2CCN(C2=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Methylanilino)-1-(4-methylphenyl)pyrrolidin-2-one

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